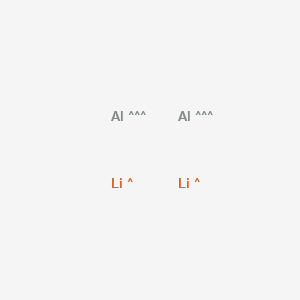![molecular formula C11H18O4 B12556835 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- CAS No. 143391-08-6](/img/structure/B12556835.png)
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is a chemical compound that belongs to the class of carboxylic acids. It is a relatively rare compound primarily used in research and development . This compound is characterized by its unique structure, which includes a pentynoic acid backbone with a dimethylpropyl dioxy and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves several steps. One common method includes the reaction of 4-pentynoic acid with appropriate reagents to introduce the dimethylpropyl dioxy and methyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is not widely reported due to its primary use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving larger quantities of reagents and more robust equipment to handle the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Pentynoic acid: Shares a similar pentynoic acid backbone but lacks the dimethylpropyl dioxy and methyl groups.
2-Pentenoic acid, 4-methyl-, methyl ester: Another related compound with a different ester functional group.
Uniqueness
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
143391-08-6 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-4-(2-methylbutan-2-ylperoxy)pent-2-ynoic acid |
InChI |
InChI=1S/C11H18O4/c1-6-10(2,3)14-15-11(4,5)8-7-9(12)13/h6H2,1-5H3,(H,12,13) |
InChI Key |
PFIYTYINBXVORP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(C)(C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)


![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)



![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
